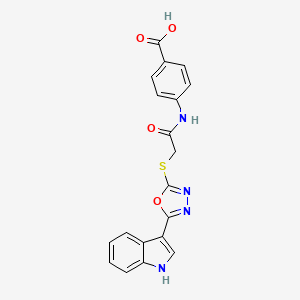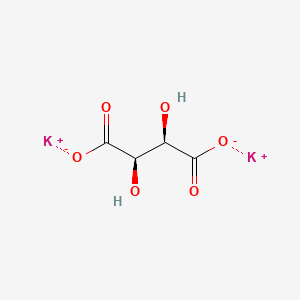
H-Ser-Pro-Ser-Val-Asp-Lys-Ala-Arg-Ala-Glu-Leu-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Ser-Pro-Ser-Val-Asp-Lys-Ala-Arg-Ala-Glu-Leu-OH is a peptide composed of eleven amino acids. Peptides like this one play crucial roles in various biological processes, including signaling, enzymatic functions, and structural roles within cells. This specific sequence may have unique properties and applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Ser-Pro-Ser-Val-Asp-Lys-Ala-Arg-Ala-Glu-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides. The use of high-throughput techniques and optimization of reaction conditions ensures the production of high-purity peptides.
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Ser-Pro-Ser-Val-Asp-Lys-Ala-Arg-Ala-Glu-Leu-OH can undergo various chemical reactions, including:
Oxidation: Oxidation of specific amino acids like methionine or cysteine.
Reduction: Reduction of disulfide bonds in cysteine residues.
Substitution: Substitution reactions involving side chains of amino acids.
Hydrolysis: Hydrolysis of peptide bonds under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Various alkylating agents.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine results in methionine sulfoxide, while hydrolysis of peptide bonds yields individual amino acids.
Scientific Research Applications
Peptides like H-Ser-Pro-Ser-Val-Asp-Lys-Ala-Arg-Ala-Glu-Leu-OH have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide synthesis and reactions.
Biology: Investigated for their roles in cellular signaling and protein interactions.
Medicine: Explored for therapeutic potential, including as drugs or drug delivery systems.
Industry: Utilized in the development of biomaterials and as components in various biotechnological applications.
Mechanism of Action
The mechanism of action of peptides like H-Ser-Pro-Ser-Val-Asp-Lys-Ala-Arg-Ala-Glu-Leu-OH depends on their specific sequence and structure. These peptides can interact with molecular targets such as receptors, enzymes, or other proteins, modulating their activity. The pathways involved may include signal transduction, enzymatic catalysis, or structural stabilization.
Comparison with Similar Compounds
Similar Compounds
H-Ser-Pro-Ser-Val-Asp-Lys-Ala-Arg-Ala-Glu-Leu-NH2: A similar peptide with an amide group at the C-terminus.
H-Ser-Pro-Ser-Val-Asp-Lys-Ala-Arg-Ala-Glu-Leu-OMe: A peptide with a methoxy group at the C-terminus.
H-Ser-Pro-Ser-Val-Asp-Lys-Ala-Arg-Ala-Glu-Leu-OEt: A peptide with an ethoxy group at the C-terminus.
Uniqueness
The uniqueness of H-Ser-Pro-Ser-Val-Asp-Lys-Ala-Arg-Ala-Glu-Leu-OH lies in its specific sequence and the presence of a free carboxyl group at the C-terminus. This structural feature can influence its interactions with molecular targets and its stability under various conditions.
Properties
Molecular Formula |
C49H85N15O18 |
|---|---|
Molecular Weight |
1172.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C49H85N15O18/c1-23(2)19-32(48(81)82)61-42(75)30(14-15-35(67)68)58-39(72)26(6)56-41(74)29(12-9-17-54-49(52)53)57-38(71)25(5)55-40(73)28(11-7-8-16-50)59-43(76)31(20-36(69)70)60-46(79)37(24(3)4)63-44(77)33(22-66)62-45(78)34-13-10-18-64(34)47(80)27(51)21-65/h23-34,37,65-66H,7-22,50-51H2,1-6H3,(H,55,73)(H,56,74)(H,57,71)(H,58,72)(H,59,76)(H,60,79)(H,61,75)(H,62,78)(H,63,77)(H,67,68)(H,69,70)(H,81,82)(H4,52,53,54)/t25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,37-/m0/s1 |
InChI Key |
WWFNAEORZKAYGB-KXVOANHXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![trisodium;2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B15135483.png)


![3-(2,3-Dibromo-4,5-dihydroxyphenyl)-5-[4-(4-ethoxyphenoxy)phenyl]-3,4-dihydropyrazole-2-carbaldehyde](/img/structure/B15135502.png)



![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B15135530.png)
![3-[1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15135544.png)
![(3S)-3-[[2-[5-[(4-methylpyridin-2-yl)amino]pentanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid](/img/structure/B15135552.png)

